2-Amino-5-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
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Overview
Description
2-Amino-5-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a complex organic compound with a unique structure that includes both amino and hydroxy functional groups. This compound is part of the naphthalene family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the reduction of naphthalene derivatives followed by amination and hydroxylation reactions. Specific conditions such as the use of catalysts, solvents, and temperature control are crucial for the successful synthesis of this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced techniques such as chromatography and crystallization helps in the purification of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride for amino group substitution.
Major Products: The major products formed from these reactions include various naphthalene derivatives with altered functional groups, which can be used in further chemical synthesis or applications.
Scientific Research Applications
2-Amino-5-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully understand the molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- 2-Amino-7-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- 2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- 2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Comparison: Compared to these similar compounds, 2-Amino-5-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to the specific position of its hydroxy group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
753387-72-3 |
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Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-amino-5-hydroxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c12-11(10(14)15)5-4-8-7(6-11)2-1-3-9(8)13/h1-3,13H,4-6,12H2,(H,14,15) |
InChI Key |
TVFHUBYERHBHDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC2=C1C(=CC=C2)O)(C(=O)O)N |
Origin of Product |
United States |
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